A Technical Guide to 3-(4-Nitrophenyl)-1-propanol: Properties, Synthesis, and Applications
A Technical Guide to 3-(4-Nitrophenyl)-1-propanol: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-(4-Nitrophenyl)-1-propanol, a valuable bifunctional molecule in synthetic organic chemistry. We will detail its core physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its chemical reactivity. The primary focus is to illustrate its utility as a versatile intermediate and building block for researchers, particularly those in the fields of medicinal chemistry and drug development. The presence of both a primary alcohol and a reducible nitro group on a stable phenylpropane scaffold makes this compound a strategic starting point for the synthesis of more complex molecules, including biologically active amino-alcohols and functionalized linkers.
Core Molecular and Physical Properties
3-(4-Nitrophenyl)-1-propanol is a nitroaromatic compound that serves as a key intermediate in various synthetic pathways. Its fundamental properties are crucial for its handling, reaction setup, and purification. The molecule consists of a propanol chain attached to a benzene ring at position 3, with a nitro group at the para-position (position 4) of the ring.
The compound's molecular identity and key physical characteristics are summarized in the table below. It is a low-melting point solid at standard temperature and pressure. While some databases may describe it as a liquid, this likely refers to its state above its melting point or as a supercooled liquid.[1]
| Identifier | Value | Source |
| Chemical Name | 3-(4-Nitrophenyl)-1-propanol | [1] |
| CAS Number | 20716-25-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 59-60 °C | [1] |
| Boiling Point (Predicted) | 343.4 ± 17.0 °C | [1] |
| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.95 ± 0.10 | [1] |
| InChIKey | VSMANSLTTPNSMB-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
The structural features of 3-(4-Nitrophenyl)-1-propanol give rise to a distinct spectroscopic signature, which is essential for reaction monitoring and quality control. The expected data from key analytical techniques are outlined below.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and nitro functional groups. A broad absorption band is expected in the 3200–3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol.[5] Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Additionally, a C-O stretching vibration for the primary alcohol should be visible around 1050-1150 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. One would expect to see two distinct doublets in the aromatic region (approx. 7.4-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring. The three methylene (-CH₂-) groups of the propyl chain will appear as a triplet for the benzylic protons (adjacent to the phenyl ring), a triplet for the protons on the carbon bearing the hydroxyl group, and a multiplet (sextet) for the central methylene group. A broad singlet for the hydroxyl proton (-OH) will also be present, though its chemical shift can vary.
-
¹³C NMR : The carbon NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule. This includes four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted ones), and three signals for the aliphatic carbons of the propyl chain.
-
-
Mass Spectrometry (MS) : In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of approximately 181.07, corresponding to its exact mass.[3]
Synthesis and Purification
A reliable and common method for the synthesis of 3-(4-Nitrophenyl)-1-propanol is the selective reduction of a suitable precursor, such as 3-(4-nitrophenyl)propanal or 3-(4-nitrophenyl)propanoic acid. The reduction of the aldehyde is often preferred due to the mild conditions required.
Experimental Workflow: Reduction of 3-(4-nitrophenyl)propanal
The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(4-Nitrophenyl)-1-propanol from its aldehyde precursor.[6] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild reductant that selectively reduces aldehydes and ketones without affecting the nitro group, making it ideal for this transformation.
Caption: Synthesis workflow for 3-(4-Nitrophenyl)-1-propanol.
Detailed Synthesis Protocol
-
Dissolution: Dissolve 3-(4-nitrophenyl)propanal (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Rationale: Methanol is an excellent solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the initial exothermic reaction upon addition of the hydride.
-
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes.
-
Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and rise in temperature, which could lead to side reactions. A slight excess of NaBH₄ ensures complete conversion of the aldehyde.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding deionized water to decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with ethyl acetate.
-
Rationale: The product is significantly more soluble in organic solvents like ethyl acetate than in water, allowing for efficient extraction.
-
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Nitrophenyl)-1-propanol.
Chemical Reactivity and Synthetic Utility
The value of 3-(4-Nitrophenyl)-1-propanol lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo reactions typical of primary alcohols, while the nitro group can be transformed into other functionalities, most notably an amine. This bifunctionality makes it a highly versatile building block.
Caption: Key reaction pathways for 3-(4-Nitrophenyl)-1-propanol.
-
Reduction of the Nitro Group: This is arguably the most important transformation. The aromatic nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). The resulting product, 3-(4-aminophenyl)-1-propanol, is a valuable precursor for pharmaceuticals, dyes, and polymers. This transformation is a cornerstone in drug synthesis, as seen in the preparation of the core of the antibiotic chloramphenicol, which features a p-aminophenyl group derived from a nitro precursor.[7]
-
Oxidation of the Alcohol: The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 3-(4-nitrophenyl)propanal. Stronger oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid), will oxidize it fully to the carboxylic acid, 3-(4-nitrophenyl)propanoic acid.
-
Reactions at the Hydroxyl Group: The hydroxyl group can be easily derivatized.
-
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters.
-
Etherification: Williamson ether synthesis can be performed by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
-
Conversion to a Leaving Group: The alcohol can be converted into an excellent leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution reactions.
-
Applications in Research and Drug Development
Aromatic nitro compounds are a cornerstone of medicinal chemistry, serving as critical intermediates in the synthesis of numerous drugs.[8] The nitro group's strong electron-withdrawing nature and its capacity for transformation into an amino group make it a synthetically powerful feature.
3-(4-Nitrophenyl)-1-propanol is a prime example of a versatile scaffold for drug discovery for several reasons:
-
Precursor to Bioactive Amines: As detailed above, its reduction provides access to amino-alcohols. The aminophenyl propanol substructure is found in various biologically active molecules. For instance, the general structure of beta-blockers like propranolol involves an aryloxy propanolamine chain, highlighting the pharmaceutical relevance of this molecular backbone.[9][10]
-
Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are required. 3-(4-Nitrophenyl)-1-propanol can be elaborated into such a linker. The alcohol end can be attached to one part of a molecule, while the nitro group is reduced and acylated to connect to a second part, with the phenylpropane unit acting as a stable spacer.
-
Intermediate for Specialty Chemicals: Beyond pharmaceuticals, this compound is a useful intermediate for agrochemicals and other specialty materials where a functionalized aromatic core is needed.[11]
Conclusion
3-(4-Nitrophenyl)-1-propanol is more than a simple chemical; it is a strategic tool for chemical synthesis. With a well-defined molecular weight of 181.19 g/mol and formula of C₉H₁₁NO₃, its true value is realized through the versatile and orthogonal reactivity of its alcohol and nitro functionalities.[1][3] For researchers and drug development professionals, this compound represents a reliable and adaptable starting point for constructing complex molecular architectures, enabling the exploration of new chemical space and the efficient synthesis of targeted therapeutic agents.
References
-
SpectraBase. 3-(4-Nitrophenyl)-1-propanol. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
Pharmaffiliates. (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol. [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-(4-nitrophenyl)propanal. [Link]
-
Chemsrc. (2025, September 22). 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5357906, (1R)-1-(4-nitrophenyl)propan-1-ol. [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-1-ol. [Link]
-
National Institute of Standards and Technology. 1-Propanol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 8). Applications of 3-Nitropropanol in Modern Chemical Industries. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 3-Nitropropanol Homologues | Request PDF. [Link]
-
National Institute of Standards and Technology. 1-Propanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 533968, 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. [Link]
-
Tsvetkov, A. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 136. [Link]
-
ChemSynthesis. (2025, May 20). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. [Link]
-
MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
-
Leemhuis, F. (2005). Integrating research and development: the emergence of rational drug design in the pharmaceutical industry. Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 36(3), 523-548. [Link]
-
MilliporeSigma. 3-[(4-Nitrophenyl)amino]propan-1-ol. [Link]
Sources
- 1. 3-(4-NITRO-PHENYL)-PROPAN-1-OL | 20716-25-0 [chemicalbook.com]
- 2. 20716-25-0|3-(4-Nitrophenyl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. spectrabase.com [spectrabase.com]
- 4. (1R)-1-(4-nitrophenyl)propan-1-ol | C9H11NO3 | CID 11309880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. nbinno.com [nbinno.com]
